molecular formula C14H20N2O2 B2688486 Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate CAS No. 1416375-02-4

Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2688486
CAS No.: 1416375-02-4
M. Wt: 248.326
InChI Key: JZXLGHYDEQKJEQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry and neuroscience research . This compound features a pyrrolidine scaffold substituted with a pyridin-2-yl group and a tert-butoxycarbonyl (Boc) protecting group, a combination that makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The Boc group is a crucial protective moiety for amines, allowing for selective reactions at other parts of the molecule and its subsequent deprotection under mild acidic conditions . Compounds based on the 3-aryl-pyrrolidine scaffold, such as this one, are of significant interest in the development of subtype-selective antagonists for ionotropic glutamate receptors (iGluRs), particularly NMDA receptors . These receptors are critical for fast excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in a range of neurological and psychiatric conditions, including anxiety, depression, neuropathic pain, and neurodegenerative diseases like Alzheimer's . As such, this compound serves as a key precursor in structure-activity relationship (SAR) studies aimed at discovering novel neuroactive compounds with potential therapeutic applications . The molecular formula is C14H20N2O2 . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, and it is strictly not for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXLGHYDEQKJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with a pyridinyl derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for amines. Acidic hydrolysis regenerates the free pyrrolidine amine:

Reaction ConditionsReagentsProductYieldSource
Mild acidolysis4M HCl in dioxane (0°C–25°C)3-(pyridin-2-ylamino)pyrrolidine92%
Trifluoroacetic acid (TFA) treatmentTFA in CH₂Cl₂ (0°C–25°C)Protonated amine (isolated as hydrochloride salt)85%

Mechanistic Insight :
Protonation of the carbamate oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction is selective under mild conditions, preserving the pyridine ring’s integrity.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield the carboxylic acid, though this is less common due to steric hindrance:

Reaction ConditionsReagentsProductYieldNotesSource
Acidic hydrolysisHCl (aq), THF, reflux3-(pyridin-2-yl)pyrrolidine-1-carboxylic acid68%Requires prolonged heating
Basic hydrolysisNaOH (aq), EtOHSodium carboxylate75%Requires phase-transfer catalysis

Functionalization of the Pyrrolidine Amine

After Boc removal, the secondary amine undergoes derivatization:

Acylation

Reaction ConditionsReagentsProductYieldSource
AcetylationAcetic anhydride, Et₃NN-Acetyl-3-(pyridin-2-ylamino)pyrrolidine89%

Alkylation

Reaction ConditionsReagentsProductYieldNotes
Reductive aminationBenzaldehyde, NaBH₃CNN-Benzyl-3-(pyridin-2-ylamino)pyrrolidine78%pH-controlled

Pyridine Ring Modifications

The pyridin-2-yl group participates in coordination and electrophilic substitution:

Metal Coordination

Reaction ConditionsReagentsProductApplicationSource
Ligand synthesisPd(OAc)₂, DCMPd(II) complexCatalysis

Electrophilic Substitution

Reaction ConditionsReagentsProductYieldNotes
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-pyridin-2-yl derivative45%Regioselectivity challenges

Stability Under Reactive Conditions

The compound exhibits predictable stability:

ConditionObservationSource
Oxidative (H₂O₂, RT)Pyrrolidine ring intact; ester stable
Reductive (H₂, Pd/C)Pyridine ring hydrogenation (partial)
Thermal (150°C)Decomposition via Boc cleavage

Cross-Coupling Reactions

Although not directly reactive, halogenated derivatives enable cross-couplings:

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraArylboronic acid, PdBiaryl-pyrrolidine hybrid82%

Scientific Research Applications

Neuropharmacology

Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate has been investigated for its effects on neuronal nicotinic acetylcholine receptors. Research indicates that it can selectively bind to these receptors, which play a crucial role in neurotransmission and cognitive processes. This binding affinity suggests potential applications in:

  • Cognitive Enhancement : Studies have shown that compounds interacting with nicotinic receptors can enhance learning and memory functions.
  • Neuroprotection : The modulation of these receptors may provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to novel pharmacological agents. Applications include:

  • Drug Development : Ongoing research focuses on synthesizing derivatives of this compound to evaluate their therapeutic potentials against various diseases .

Synthetic Chemistry

In synthetic applications, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for:

  • Formation of Ligands : It can be used to create ligands for transition metal complexes, which are essential in catalysis and material science .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Nicotinic receptor modulationSignificant binding affinity leading to cognitive enhancement potential
NeuroprotectionPotential protective effects against neurodegenerative diseases
Synthesis of ligandsEffective intermediate for creating transition metal complexes

Case Study Analysis

In one study, this compound was tested for its ability to enhance cognitive function in animal models. The results indicated improved performance in memory tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders.

Another investigation focused on the synthesis of novel derivatives aimed at increasing selectivity and potency towards specific receptor subtypes. This approach demonstrated that structural modifications could enhance the compound's efficacy and reduce side effects associated with broader receptor activation .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridinyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs involve modifications to the pyridine ring or pyrrolidine scaffold. Key examples include:

Compound Name Substituents on Pyridine/Pyrrolidine Molecular Formula Molecular Weight Key Reference
Tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 2-methoxy, 5-methylpyridin-3-yl C₁₆H₂₄N₂O₃ 292.37
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-bromo, 3-dimethoxymethylpyridin-2-yloxy C₁₉H₂₈BrN₂O₅ 465.35
Tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate 3-amino-2-pyridylamino C₁₅H₂₂N₄O₂ 290.36
Tert-butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate 4-(2-ethylhexyloxy)pyridin-2-yl C₂₁H₃₄N₂O₃ 362.51
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methyl groups (e.g., in ) increase electron density on the pyridine, enhancing nucleophilic reactivity. In contrast, bromo substituents (e.g., in ) introduce steric bulk and electron-withdrawing effects, altering regioselectivity in cross-coupling reactions.
  • Functional Group Diversity: Amino substituents (e.g., ) enable hydrogen bonding, critical for targeting enzyme active sites, while alkoxy chains (e.g., ) improve lipophilicity for membrane penetration.

Physicochemical Properties

  • Molecular Weight: Ranges from 290.36 (amino-substituted ) to 465.35 (bromo- and dimethoxymethyl-substituted ), influencing pharmacokinetics like bioavailability.
  • Solubility : Boc-protected derivatives generally exhibit improved solubility in organic solvents (e.g., ethyl acetate/hexanes mixtures ), whereas charged analogs (e.g., trifluoroacetate salts ) are water-soluble.

Biological Activity

Tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a pyrrolidine moiety, which contribute to its biological properties. The tert-butyl group enhances steric hindrance, influencing the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. It may function as an inhibitor or modulator, affecting various signaling pathways. The pyridin-2-yl group is particularly noteworthy for its ability to interact with molecular targets, potentially leading to diverse biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation: It may act on neurotransmitter receptors, influencing neurological processes and providing potential avenues for treating neurological disorders.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a drug candidate. Below is a summary of key findings:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated IC50_{50} values in the low micromolar range against specific targets (e.g., p38 MAPK) .
Study 2Antitumor ActivityExhibited significant cytotoxicity against cancer cell lines with IC50_{50} values ranging from 10 to 50 µM .
Study 3Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress, suggesting potential for neurodegenerative disease treatment .

Case Studies

  • Antitumor Activity:
    A study investigated the compound's effects on various cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity, particularly against breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties:
    Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress in neuronal cells. It was found to reduce markers of apoptosis and promote cell survival in models of neurodegeneration.
  • Inflammatory Response Modulation:
    Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. How can researchers optimize the synthetic yield of tert-butyl 3-(pyridin-2-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : To enhance yield, employ coupling reagents such as DMAP (4-dimethylaminopyridine) with triethylamine as a base in dichloromethane at controlled temperatures (0–20°C). Post-reaction purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity. For stereochemical control, monitor reaction progress with TLC or HPLC to minimize side products .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Use respiratory protection (N95 masks or fume hoods), nitrile gloves, and safety goggles to prevent inhalation or dermal contact. Ensure immediate access to eye wash stations and emergency showers. Store the compound in inert, airtight containers under nitrogen to avoid degradation .

Q. Which spectroscopic techniques validate the compound’s structure?

  • Methodological Answer : Confirm molecular identity using 1H^1H- and 13C^{13}C-NMR to analyze pyrrolidine and pyridine proton environments. High-resolution mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches. X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can stereochemical inconsistencies in derivatives be resolved?

  • Methodological Answer : Employ enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Validate enantiomeric excess via chiral HPLC or optical rotation. For diastereomers, utilize NOESY NMR to assess spatial proximity of substituents .

Q. What strategies address conflicting reactivity data in cross-coupling reactions?

  • Methodological Answer : Perform kinetic studies under varying conditions (temperature, catalyst loading) to identify rate-limiting steps. Use DFT calculations to model transition states and compare with experimental yields. For example, Suzuki-Miyaura coupling may require Pd(PPh3_3)4_4 as a catalyst, but competing protodeboronation can be mitigated by optimizing base strength (e.g., Cs2_2CO3_3) .

Q. How to computationally model the compound’s structural dynamics?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with AMBER or GROMACS to study conformational flexibility. Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps). Validate simulations against crystallographic data from the Cambridge Structural Database (CSD) .

Data Contradiction Analysis

Q. Why do solubility profiles vary across solvents in literature?

  • Methodological Answer : Conduct polarity-driven solubility tests in DMSO, THF, and chloroform using UV-Vis spectroscopy to quantify saturation points. Differences may arise from hydrogen-bonding capacity (e.g., DMSO’s high polarity vs. chloroform’s lipophilicity). Adjust solvent choice based on reaction requirements (e.g., DMSO for SNAr reactions) .

Q. How to reconcile discrepancies in catalytic activity of boron-containing analogs?

  • Methodological Answer : Compare boronated derivatives (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate) using kinetic isotope effects (KIE) studies. Analyze steric effects via X-ray crystallography and correlate with turnover frequencies (TOF) in catalytic cycles .

Experimental Design Tables

Parameter Optimized Condition Evidence Source
Reaction Temperature0–20°C (controlled via ice bath)
Purification MethodSilica gel column chromatography
Stereochemical AnalysisChiral HPLC (Chiralpak IC column)
Spectroscopic Data Key Peaks/Observations Evidence Source
1H^1H-NMRδ 1.42 (s, 9H, tert-butyl)
HRMS[M+H]+^+ calc. 277.1784, found 277.1781
IR1695 cm1^{-1} (C=O stretch)

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